![molecular formula C21H25N5O3S B2521937 2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide CAS No. 893907-14-7](/img/structure/B2521937.png)

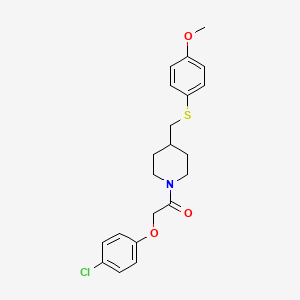

2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

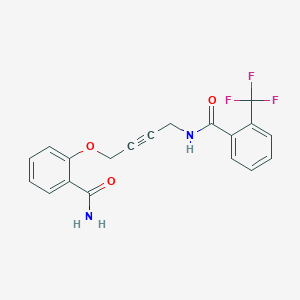

The compound "2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide" is a complex molecule that appears to be related to a class of compounds known for their potential biological activities. The structure suggests the presence of a pyrimidine ring, which is a common feature in many biologically active compounds, including those with antiviral properties , and antifolate activities .

Synthesis Analysis

The synthesis of related compounds typically involves the alkylation of thiouracils, as seen in the synthesis of 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one . The process involves the use of 1-bromo-2-(3,5-dimethylphenoxy)ethane in DMF, which selectively reacts with the sulfur atom of the thiouracil. Similarly, the synthesis of antifolate compounds involves the coupling of a pyrrolo[2,3-d]pyrimidine derivative with various aryl thiols through an oxidative addition reaction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallography. For example, the crystal structures of certain (diaminopyrimidin-2-yl)thioacetamide derivatives have been determined, revealing the inclination angles between the pyrimidine and aromatic rings . These structural details are crucial for understanding the molecular interactions and potential biological activities of these compounds.

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives often include the formation of hydrogen bonds, which can lead to the formation of dimers in the crystal structure . These interactions are significant as they can affect the solubility, stability, and reactivity of the compounds. The antifolate activity of related compounds is a result of their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cells .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties that are influenced by their molecular structure. The presence of various substituents on the pyrimidine ring can affect the compound's hydrophobicity, electronic distribution, and overall molecular shape, which in turn can influence its biological activity . The antiviral and antitumor properties of these compounds are often a result of their interaction with specific biological targets, which is mediated by their physical and chemical characteristics .

科学的研究の応用

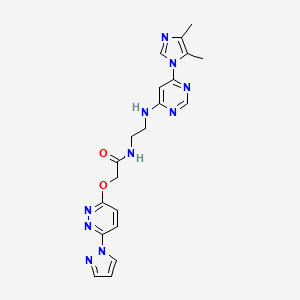

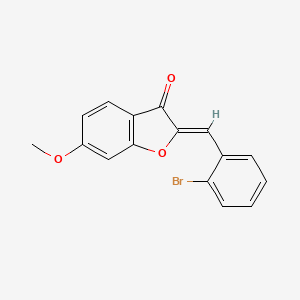

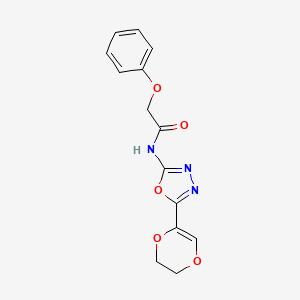

Synthesis and Biological Evaluation

Novel Heterocyclic Compounds

Research has been conducted on synthesizing novel heterocyclic compounds derived from visnagenone and khellinone, targeting anti-inflammatory and analgesic agents. These compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrate significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties. The synthesis involves complex reactions to yield new chemical structures with promising biological activities (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Another research focus is the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, exhibiting antimicrobial properties. These compounds, synthesized using 2-chloro-6-ethoxy-4-acetylpyridine, have shown good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid (Hossan et al., 2012).

Therapeutic Potential and Applications

Imaging and Diagnostic Applications

Compounds within this chemical family have been investigated for their potential in imaging applications. For instance, radioligands like [18F]PBR111, designed for imaging the translocator protein with PET, offer insights into the development of diagnostic tools for neurological conditions. The synthesis and biological evaluation of these compounds provide foundational knowledge for advancing neuroimaging techniques (Dollé et al., 2008).

Anticonvulsant Agents

Research on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has explored their potential as anticonvulsant agents. The synthesis of these derivatives and their pharmacological evaluation indicate moderate anticonvulsant activity, highlighting the therapeutic potential of such compounds in treating seizures (Severina et al., 2020).

特性

IUPAC Name |

2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3S/c1-6-26(7-2)15(27)12-30-19-16-18(24(4)21(29)25(5)20(16)28)22-17(23-19)14-10-8-9-13(3)11-14/h8-11H,6-7,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYVIHSNLZYJIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)

![2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzenol](/img/structure/B2521859.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2521865.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2521868.png)

![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2521871.png)

![Ethyl 3-(4-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2521874.png)